(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl
Brand Name: Vulcanchem
CAS No.: 221697-17-2
VCID: VC11685164
InChI: InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
SMILES: COC1=CC=C(C=C1)C(CO)N.Cl
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl

CAS No.: 221697-17-2

Cat. No.: VC11685164

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl - 221697-17-2

Specification

CAS No. 221697-17-2
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name (2S)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Standard InChI Key MAXXCANBKVBAQQ-SBSPUUFOSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H](CO)N.Cl
SMILES COC1=CC=C(C=C1)C(CO)N.Cl
Canonical SMILES COC1=CC=C(C=C1)C(CO)N.Cl

Introduction

PropertyValueSource
Melting Point178.2–180.0°C
Boiling Point325.4±32.0°C (free base)
Density1.1±0.1 g/cm³ (free base)
Flash Point150.6±25.1°C (free base)
Optical Rotation [α]²⁵D+79° (c=0.25 in MeOH)
LogP0.33 (free base)

The hydrochloride salt exhibits enhanced solubility in polar solvents compared to the free base, a critical factor in its handling and reactivity. Infrared spectroscopy reveals characteristic absorptions at 3006 cm⁻¹ (N–H stretch), 1613 cm⁻¹ (aromatic C=C), and 1034 cm⁻¹ (C–O–C ether vibration) .

Synthesis and Enantioselective Production

The synthesis of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl has been optimized through multiple routes, with the most efficient method achieving 100% chiral purity .

Traditional Resolution Method

A patented approach involves three stages :

  • Condensation: 4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, forming an imine intermediate.

  • Catalytic Hydrogenation: The imine is reduced using 10% Pd/C in ethyl acetate, followed by salt formation with p-toluenesulfonic acid to yield a diastereomeric complex.

  • Final Reduction: Hydrogenolysis of the benzyl group with Pd/C in methanol produces the free base, which is converted to the hydrochloride salt using isopropyl alcohol/HCl.

Asymmetric Hydroboration Approach

An alternative route employs rhodium-catalyzed asymmetric hydroboration of 1-methoxy-4-vinylbenzene using (S)-quinap as a chiral ligand . This method achieves 98% enantiomeric excess (ee) but requires costly catalysts and stringent temperature control (−78°C), limiting its commercial viability .

Enzymatic Resolution

While Lipase B-mediated resolution of racemic mixtures has been reported, it achieves only 78% ee and suffers from enzyme instability under process conditions .

Applications in Pharmaceutical Synthesis

As a chiral β-amino alcohol, this compound serves as a key intermediate in the synthesis of:

  • Antidepressants: Enantiopure amines are critical for selective serotonin reuptake inhibitors (SSRIs).

  • Antiviral Agents: The para-methoxy group enhances blood-brain barrier permeability, valuable in neurotropic drug design.

  • Ligands for Asymmetric Catalysis: The rigid aromatic backbone and chelating amino alcohol group make it effective in asymmetric hydrogenation catalysts .

Analytical Characterization

Quality control of the hydrochloride salt employs multiple orthogonal methods:

  • Chiral HPLC: A Daicel CHIRALPAK® IC column with hexane/ethanol/diethylamine (80:20:0.1) resolves enantiomers, confirming 100% (S)-configuration .

  • IR Spectroscopy: Peaks at 2523 cm⁻¹ (N⁺–H) and 828 cm⁻¹ (para-substituted benzene) validate salt formation and substitution pattern .

  • Polarimetry: The specific rotation [α]²⁵D = +79° (MeOH) serves as a rapid purity check .

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